

The Discovery and Development of HPOB: A Selective HDAC6 Inhibitor

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Compound of Interest

Compound Name: HPOB

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of **HPOB**, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). **HPOB**, chemically identified as N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, has emerged as a significant tool for studying the biological functions of HDAC6 and as a potential therapeutic agent, particularly in oncology.^{[1][2]} This document details the quantitative data associated with **HPOB**'s activity, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction to HPOB and its Target: HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.^{[3][4]} While most HDACs are located in the nucleus and regulate chromatin structure, HDAC6 is unique due to its primary cytoplasmic localization and its two catalytic domains.^{[1][5]} The substrates of HDAC6 are predominantly non-histone proteins, including α -tubulin, peroxiredoxin, and cortactin.^[1] Through its deacetylase activity, HDAC6 is involved in a variety of cellular processes such as cell migration, protein quality control, and stress responses.^[1]

The development of isoform-selective HDAC inhibitors is crucial for dissecting the specific functions of individual HDAC enzymes and for creating targeted therapies with improved safety profiles.^{[2][5]} **HPOB** was developed as a hydroxamic acid-based small molecule designed to

selectively inhibit the catalytic activity of HDAC6.^{[1][2]} Its discovery has provided a valuable chemical probe to explore the therapeutic potential of selective HDAC6 inhibition.

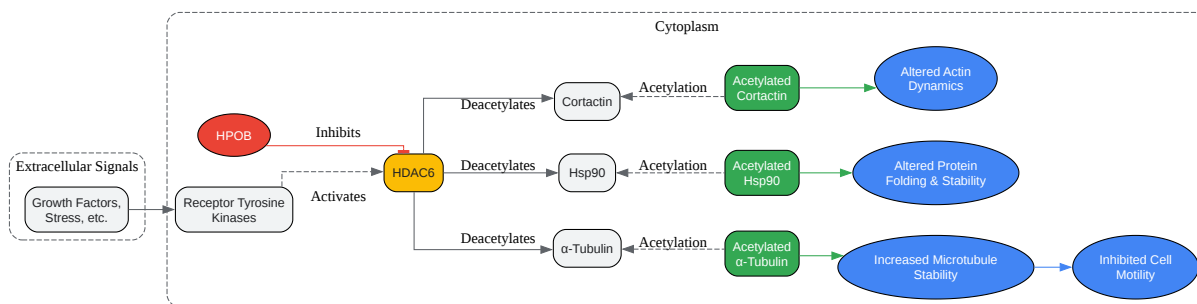
Quantitative Data Summary

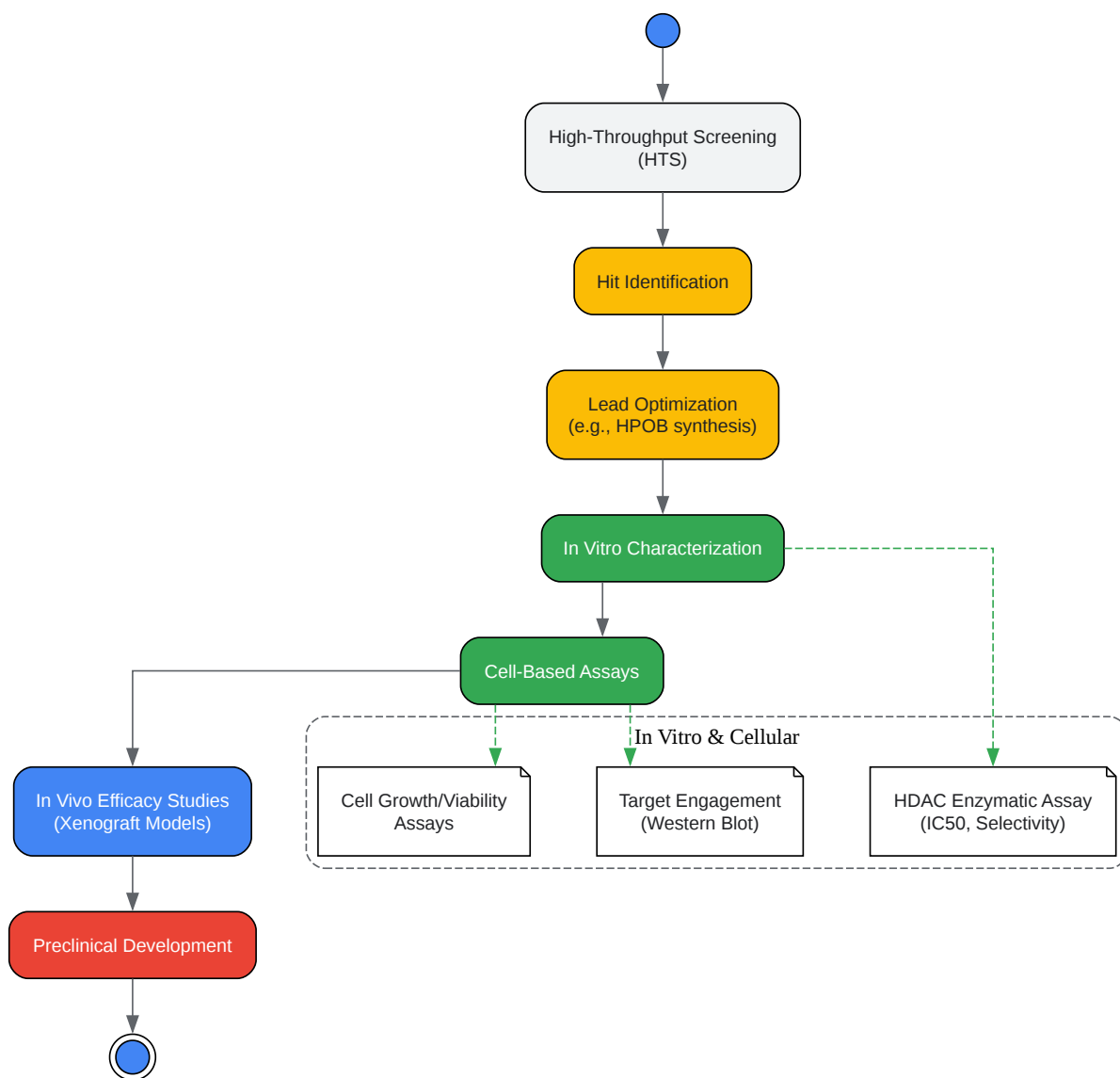
The following table summarizes the key quantitative data for the **HPOB** inhibitor based on in vitro enzymatic assays.

Parameter	Value	Enzyme(s)	Notes
IC50	56 nM	Recombinant Human HDAC6	The half maximal inhibitory concentration, indicating high potency against HDAC6. ^{[6][7]}
Selectivity	>30-fold	Other HDAC isoforms	HPOB is significantly less potent against other HDACs, demonstrating its selectivity for HDAC6. ^{[6][7]}
Inhibitory Activity Range (other HDACs)	≥1.7 μM	10 other zinc-dependent HDACs	This highlights the substantial selectivity margin of HPOB for HDAC6 over other HDAC isoforms. ^[1]
Comparison IC50 (HDAC1)	2.9 μM	Recombinant Human HDAC1	Demonstrates approximately 50-fold selectivity for HDAC6 over HDAC1. ^[1]

Signaling Pathway of HDAC6 and Inhibition by HPOB

HDAC6 plays a central role in several cytoplasmic signaling pathways. A key function of HDAC6 is the deacetylation of α -tubulin, which regulates microtubule dynamics and, consequently, cell motility. HDAC6 also deacetylates other important proteins like the chaperone Hsp90 and the actin-remodeling protein cortactin. By inhibiting HDAC6, **HPOB** leads to the hyperacetylation of these substrates, thereby modulating their functions. The following diagram illustrates the primary signaling pathway affected by **HPOB**.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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